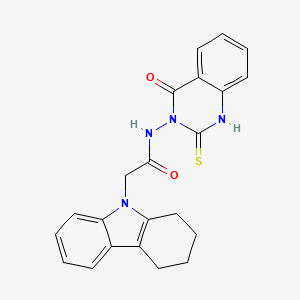
methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate
Overview
Description
Methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate (MEPQ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and chemistry. MEPQ belongs to the class of quinolinecarboxylates, which are known for their diverse biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the antitumor activity of methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate. In addition, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses. Inhibition of NF-κB can lead to the suppression of pro-inflammatory cytokines and chemokines, which may explain the anti-inflammatory and analgesic properties of methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate.
Biochemical and Physiological Effects:
methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate can induce apoptosis and inhibit cell growth in human lung cancer cells. methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease. In addition, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Moreover, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate is a synthetic compound, which means that it can be easily synthesized in large quantities for further research. However, one limitation of methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate is its potential toxicity, which requires further investigation before it can be used in clinical settings.
Future Directions
For the research on methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate include investigating its potential in the treatment of neurodegenerative disorders, exploring its anticancer properties in other types of cancer cells, developing novel derivatives with improved pharmacological properties, and investigating the mechanism of action at the molecular level.
Scientific Research Applications
Methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been extensively studied for its potential applications in various fields. In pharmacology, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been shown to exhibit antitumor activity against human lung cancer cells by inducing apoptosis and inhibiting cell growth. In addition, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease, suggesting that methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate may have a role in the treatment of this neurodegenerative disorder.
properties
IUPAC Name |
methyl 2-(2,4-diethoxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-25-14-10-11-16(20(12-14)26-5-2)19-13-17(21(23)24-3)15-8-6-7-9-18(15)22-19/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBQSGJEWNSSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4771657.png)
![N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B4771662.png)
![N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride](/img/structure/B4771690.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4771694.png)

![1-(2-chloro-6-fluorophenyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4771703.png)
![methyl 2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4771711.png)
![N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine](/img/structure/B4771714.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B4771716.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4771730.png)
![1-ethyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4771735.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4771747.png)
